Fmoc-L-beta-homoisoleucine
Overview
Description
Fmoc-L-beta-homoisoleucine is a non-natural amino acid derivative of L-isoleucine1. It is a white powder2 with the molecular formula C22H25NO4134 and a molecular weight of 367.44134.
Synthesis Analysis
The synthesis of Fmoc-L-beta-homoisoleucine involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group used in organic synthesis5. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)6.
Molecular Structure Analysis
The molecular structure of Fmoc-L-beta-homoisoleucine is represented by the SMILES string: CCC@HC@@H=O)NC(=O)OCC1c2ccccc2-c3ccccc133.
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate6.
Physical And Chemical Properties Analysis
Fmoc-L-beta-homoisoleucine is a white powder2 with a molecular weight of 367.44134 and a molecular formula of C22H25NO4134.
Scientific Research Applications
Peptide Synthesis Applications :
- Incomplete Fmoc deprotection in solid-phase synthesis of peptides containing leucine or alanine was observed, indicating a need for optimization of the deprotection step in peptide synthesis involving Fmoc-protected amino acids (Larsen & Holm, 2009).
- Fmoc-L-Leucine, a chemically distinct PPARgamma ligand, has unique receptor interaction modes and pharmacological properties. It is used to study the modification of PPARgamma configuration, leading to a modified pattern of target gene activation (Rocchi et al., 2001).
Structural Characterization and Optimization :
- Characterization of an N- and C-protected derivative of homo-β-leucine, Fmoc-homo-β-(S)-leucine methyl ester, provided insights into the extended conformation of this homo-β-residue, useful for designing peptides with specific structural properties (Benedetti et al., 2004).
- Solid-phase synthesis using Fmoc-protected aza-beta3-amino acids and alpha-amino acids allows for the creation of "mixed" peptidomimetics, expanding the scope of peptide-based studies (Busnel et al., 2005).
Bio-inspired Functional Materials :
- Fmoc-modified amino acids and short peptides have been identified as important bio-inspired building blocks for the fabrication of functional materials, with potential applications in cell cultivation, bio-templating, and drug delivery, owing to their self-assembly features and distinct properties (Tao et al., 2016).
Biomedical Applications and Material Science :
- Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine demonstrated its efficiency in incorporating into peptides using Fmoc-chemistry-based solid-phase peptide synthesis, expanding the availability of a neoglycopeptide synthesis strategy (Carrasco et al., 2003).
- Investigation of the conductivity of peptide nanotube networks formed by enzyme-triggered self-assembly of Fmoc-L3 showed significant charge transport, suggesting potential applications in interfacing biological components with electronics (Xu et al., 2010).
Safety And Hazards
Future Directions
The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials9. The development and use of this Na-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research5.
properties
IUPAC Name |
(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZUUIWBAYOCDD-VBKZILBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-beta-homoisoleucine | |
CAS RN |
193954-27-7 | |
Record name | (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193954-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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